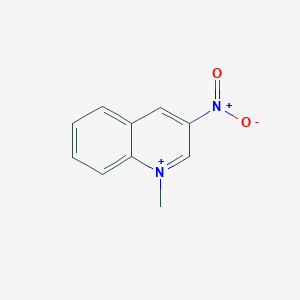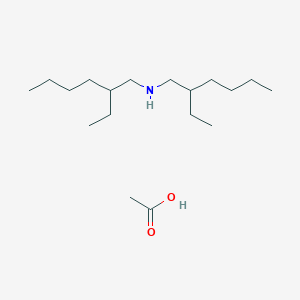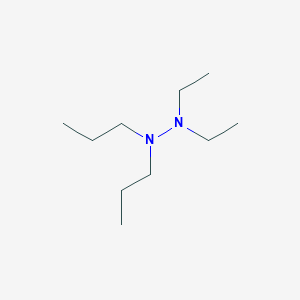![molecular formula C13H13ClO B14650062 (2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one CAS No. 42426-32-4](/img/structure/B14650062.png)
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a 2-chlorophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one typically involves the condensation of 2-chlorobenzaldehyde with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacological agent with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2E)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one: An isomer with a different configuration around the double bond.
2-chlorobenzylideneacetone: A structurally related compound with a different core structure.
Cyclohexanone derivatives: Various derivatives with different substituents on the cyclohexanone ring.
Uniqueness
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one is unique due to its specific configuration and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
42426-32-4 |
|---|---|
分子式 |
C13H13ClO |
分子量 |
220.69 g/mol |
IUPAC 名称 |
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13ClO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,9H,2,4,6,8H2/b11-9- |
InChI 键 |
VHOKJFKVMITNLR-LUAWRHEFSA-N |
手性 SMILES |
C1CCC(=O)/C(=C\C2=CC=CC=C2Cl)/C1 |
规范 SMILES |
C1CCC(=O)C(=CC2=CC=CC=C2Cl)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


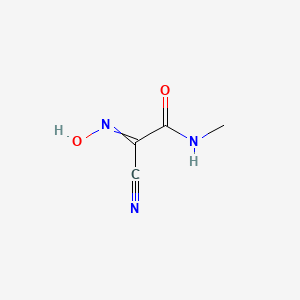
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

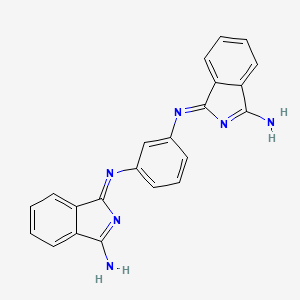
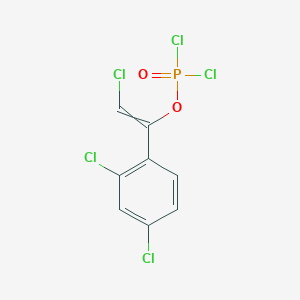
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
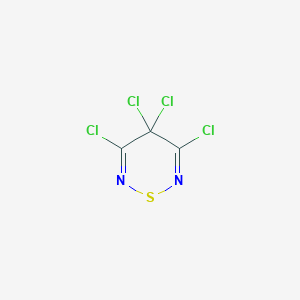
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
